N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-25-16-8-9-17-14(11-16)6-4-10-21(17,24)13-22-20(23)19-12-15-5-2-3-7-18(15)26-19/h2-3,5,7-9,11-12,24H,4,6,10,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRLQKXGHQNMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can inhibit certain biological processes. For instance, a compound with a similar structure, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline, has been reported to inhibit serotonin (5-hydroxytryptamine, 5-HT) uptake.
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a tetrahydronaphthalene moiety with a benzo[b]thiophene carboxamide. The molecular formula is , and its molecular weight is approximately 341.41 g/mol. The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have shown promising antiproliferative effects against various cancer cell lines. Specifically, compounds within this chemical family have been tested for their ability to inhibit cell growth and induce apoptosis in cancer cells.
Case Study: Antiproliferative Effects
A study conducted on related benzo[b]thiophene derivatives demonstrated IC50 values ranging from 2.2 µM to 5.3 µM against different cancer cell lines, indicating potent antiproliferative activity. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in tumor cells .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Research has shown that certain derivatives of tetrahydronaphthalene possess significant antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative damage in cellular models.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4) |
|---|---|---|
| N-((1-hydroxy-6-methoxy...) | 15.0 | 120 |
| Doxorubicin | 10.5 | 150 |
| Etoposide | 12.0 | 130 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of mTOR Pathway : Similar compounds have been found to suppress the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidative Mechanisms : By reducing oxidative stress, these compounds can protect cells from damage and improve overall cellular health.
Recent Studies
Several studies have focused on the synthesis and biological evaluation of benzo[b]thiophene derivatives:
- Synthesis and Characterization : A study synthesized various derivatives and evaluated their biological activities, revealing that modifications in the structure significantly influence their efficacy .
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor size and improve survival rates when administered at specific doses.
Scientific Research Applications
Therapeutic Applications
1. Antithrombotic Activity:
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide is primarily explored for its potential in treating thromboembolic disorders. These conditions involve the formation of blood clots that can lead to serious complications such as stroke or heart attack. The compound is believed to modulate blood coagulation pathways by influencing platelet aggregation and clot formation processes.
2. Neuroprotective Effects:
Research indicates that derivatives of this compound may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structural motifs have been shown to inhibit the formation of neurotoxic amyloid beta oligomers, which are implicated in Alzheimer's pathology.
3. Antimicrobial Properties:
Thiophene derivatives have been documented to possess antibacterial and antifungal activities. The structural characteristics of this compound may confer similar properties, making it a candidate for further investigation as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps including:
- Coupling Reactions: These reactions are crucial for forming the amide bond between the naphthalene derivative and the thiophene carboxamide.
- Purification Techniques: Methods such as recrystallization or chromatography are often employed to achieve high purity levels necessary for biological evaluations.
Characterization techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure and purity of synthesized compounds.
Case Studies
Several studies have investigated the pharmacological properties of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antithrombotic Activity | Demonstrated efficacy in modulating platelet aggregation in vitro. |
| Study 2 | Neuroprotective Effects | Inhibited amyloid beta oligomer formation in cellular models. |
| Antimicrobial Properties | Exhibited significant antibacterial activity against various pathogens. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Benzo[b]thiophene vs. Thiophene or Furan Derivatives
- Benzo[b]thiophene-2-carboxamide Derivatives: The target compound’s benzo[b]thiophene core provides enhanced aromaticity and electron delocalization compared to simpler thiophene or furan analogs.
Substituent Effects on Physicochemical Properties
The tetrahydronaphthalenylmethyl substituent in the target compound introduces:
- Hydroxy and Methoxy Groups : These polar groups enhance solubility via hydrogen bonding, contrasting with halogenated analogs (e.g., 6-(4-chlorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide, ), where chloro substituents increase lipophilicity and electron-withdrawing effects .
- Tetrahydronaphthalene Rigidity : The partially saturated bicyclic system may improve membrane permeability compared to fully aromatic or flexible alkyl chains (e.g., N-(3-phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide, ) .
Structural and Spectroscopic Comparisons
Table 1: Key Structural and Spectroscopic Data of Selected Analogs
Crystallography and Molecular Interactions
- Dihedral Angles : N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits dihedral angles of 13.53° (benzene-thiophene), influencing crystal packing via C–H⋯O/S interactions. The target compound’s tetrahydronaphthalene substituent likely adopts distinct angles, affecting solubility and solid-state stability .
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous carboxamide derivatives typically involves multi-step reactions. For example, amide bond formation via coupling of acid chlorides with amines under reflux in acetonitrile (ACN) or dichloromethane (DCM) is a common approach . Optimization strategies include:
- Temperature control : Maintaining reflux temperatures (e.g., 70–80°C for ACN) to ensure complete reaction without decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity for carboxamide formation .
- Purification : Reverse-phase HPLC or methanol recrystallization improves purity, as seen in similar compounds .
Q. How is the compound’s structure confirmed post-synthesis?
Structural confirmation relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR identify chemical shifts for protons and carbons in the tetrahydronaphthalene and benzothiophene moieties .
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm, NH stretches at ~3300 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions in spectral interpretation often arise from dynamic conformational changes or crystallographic packing effects. For example, dihedral angle variations between aromatic rings (e.g., tetrahydronaphthalene vs. benzothiophene) can split proton signals unexpectedly . Methodological solutions include:
- 2D NMR techniques : COSY and NOESY experiments clarify through-space and through-bond correlations .
- X-ray crystallography : Resolves ambiguities in molecular geometry, as demonstrated for N-(2-nitrophenyl)thiophene-2-carboxamide analogs .
- Computational modeling : Density Functional Theory (DFT) simulations predict optimal conformers and compare with experimental data .
Q. What strategies are effective in improving the compound’s bioavailability for pharmacological studies?
Bioavailability enhancement requires addressing solubility and metabolic stability:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, methoxy) at the 6-methoxy or tetrahydronaphthalene positions .
- Prodrug design : Masking the hydroxyl group with ester linkages to improve membrane permeability .
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) identify metabolic hotspots for targeted modifications .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies involve iterative synthesis and testing of analogs:
- Functional group variation : Replace the methoxy group with halogens (Cl, F) or alkyl chains to assess electronic and steric effects .
- Scaffold modification : Compare activity against benzo[b]thiophene-2-carboxamide derivatives with fused pyran or thiazole rings .
- Biological assays : Test analogs for target binding (e.g., enzyme inhibition) using surface plasmon resonance (SPR) or fluorescence polarization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s biological activity?
Contradictions may stem from assay variability or impurities. Mitigation strategies include:
- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., OECD guidelines) .
- Purity verification : Use LC-MS to confirm >95% purity and exclude byproducts .
- Dose-response studies : Establish EC values under controlled conditions to rule out false positives .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
